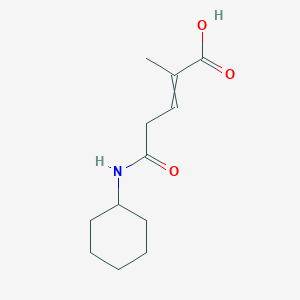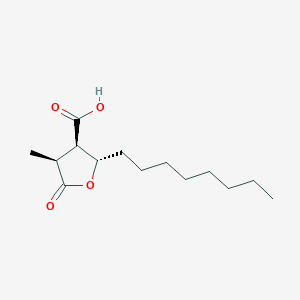![molecular formula C19H21N B12600358 1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine CAS No. 912339-20-9](/img/structure/B12600358.png)
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine is a compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. Pyrrolidines are widely used in medicinal chemistry due to their versatile biological activities and ability to serve as scaffolds for drug development
Méthodes De Préparation
The synthesis of 1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine can be achieved through several synthetic routes. One common method involves the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the pyrrolidine ring . The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Applications De Recherche Scientifique
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring’s nitrogen can form hydrogen bonds with amino acid residues in proteins, leading to inhibition or activation of enzymatic activity. The compound’s phenylethenyl group can interact with hydrophobic pockets in receptors, modulating their activity and affecting cellular pathways .
Comparaison Avec Des Composés Similaires
1-[1-(3-Methylphenyl)-2-phenylethenyl]pyrrolidine can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals as a precursor to various drugs.
Pyrrolidine-2,5-diones: These compounds have shown significant biological activities, including anticancer and anti-inflammatory properties.
Prolinol: A derivative of pyrrolidine used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
912339-20-9 |
|---|---|
Formule moléculaire |
C19H21N |
Poids moléculaire |
263.4 g/mol |
Nom IUPAC |
1-[1-(3-methylphenyl)-2-phenylethenyl]pyrrolidine |
InChI |
InChI=1S/C19H21N/c1-16-8-7-11-18(14-16)19(20-12-5-6-13-20)15-17-9-3-2-4-10-17/h2-4,7-11,14-15H,5-6,12-13H2,1H3 |
Clé InChI |
BZFYRLULQZPSSS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=CC2=CC=CC=C2)N3CCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



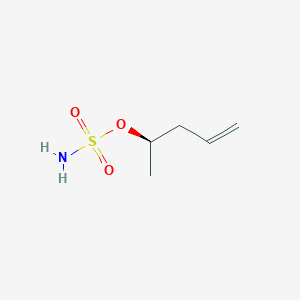
![N-Cyclohexyl-2-({1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12600286.png)
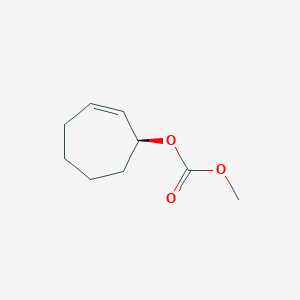
![1-Propanamine, 3-[(dimethyloctadecylsilyl)oxy]-N,N-dimethyl-](/img/structure/B12600308.png)
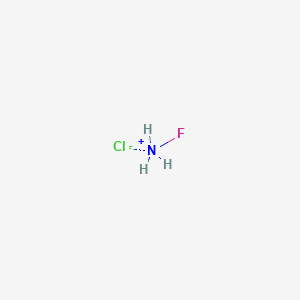

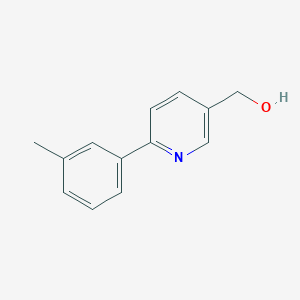
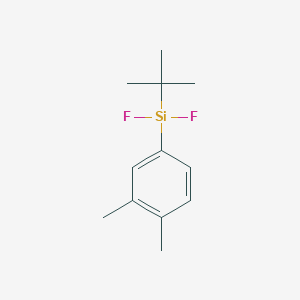
![[4-Methoxy-2-(methoxycarbonyl)phenyl]acetic acid](/img/structure/B12600345.png)
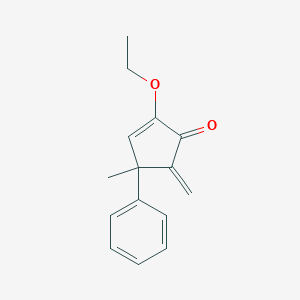
![Ethyl {1-[(trimethylsilyl)oxy]cyclopent-2-en-1-yl}acetate](/img/structure/B12600360.png)
